Angiotensin I human acetate salt hydrate is a peptide hormone that plays a crucial role in the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance. It is a precursor to angiotensin II, a potent vasoconstrictor that affects vascular tone and sodium reabsorption. This compound is primarily sourced from human biological systems and is utilized extensively in biochemical research.
Angiotensin I human acetate salt hydrate is derived from angiotensinogen, which is produced by the liver. The compound can be classified as a peptide hormone, specifically a decapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-Thr-Ser. It is often used in studies related to cardiovascular physiology and cell signaling pathways. The chemical's CAS number is 70937-97-2, and its empirical formula is represented as .
The synthesis of angiotensin I human acetate salt hydrate typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain. The process can be summarized as follows:
The molecular structure of angiotensin I human acetate salt hydrate consists of a linear chain of ten amino acids. Its molecular weight is approximately 1296.48 g/mol when calculated as an anhydrous free base . The structure can be represented by its linear formula along with its acetate and water components.
Angiotensin I undergoes several biochemical reactions, primarily converting into angiotensin II through the action of angiotensin-converting enzyme (ACE). The reaction can be summarized as follows:
This conversion plays a significant role in blood pressure regulation and fluid balance within the body. Additionally, angiotensin I can also participate in reactions leading to the formation of other fragments such as angiotensin 1-7, which has distinct physiological effects .
The mechanism of action of angiotensin I primarily involves its conversion to angiotensin II, which binds to specific receptors (AT1 and AT2) on target cells. This binding triggers various intracellular signaling pathways that lead to:
The compound has been characterized by various analytical techniques including mass spectrometry and high-performance liquid chromatography, ensuring its purity and structural integrity .
Angiotensin I human acetate salt hydrate has several scientific applications, including:
This compound's role as a precursor in hormonal pathways makes it essential for understanding various physiological processes related to blood pressure regulation and fluid homeostasis.
Angiotensin I human acetate salt hydrate (molecular formula: C₆₂H₈₉N₁₇O₁₄·xC₂H₄O₂·yH₂O; molecular weight: ~1,296 Da for anhydrous free base) is the synthetic acetate salt form of the endogenous decapeptide Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu; DRVYIHPFHL). This peptide serves as the foundational substrate in the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure, fluid balance, and electrolyte homeostasis [1] [3] [8]. Angiotensinogen, a liver-derived α₂-globulin, is cleaved by renal renin to release the inactive Angiotensin I. This reaction represents the rate-limiting step in RAAS activation, triggered by reduced renal perfusion, decreased distal tubular sodium delivery, or sympathetic nervous system activation [3].
Table 1: Key Attributes of Angiotensin I Human Acetate Salt Hydrate
Property | Specification |
---|---|
Amino Acid Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu (DRVYIHPFHL) |
Molecular Weight (Da) | 1,296 (anhydrous free base); 1,374.54 (hydrated) |
Biological Source | Human |
Primary Biological Role | RAAS substrate; precursor to active angiotensins |
Solubility | Soluble in acetic acid (25 mg/mL), DMSO |
Storage Conditions | -20°C; desiccated |
The systemic and tissue-specific RAAS pathways depend on Angiotensin I as the precursor for downstream bioactive peptides. Its production initiates both the classical vasoconstrictive pathway (via Angiotensin II) and the counter-regulatory pathway (via Angiotensin 1-7), making it a central node in cardiovascular physiology and pathophysiology [3] [6].
Angiotensin I lacks intrinsic biological activity and requires proteolytic cleavage to yield active peptides:
Conversion to Angiotensin II: Angiotensin-Converting Enzyme (ACE), a zinc metallopeptidase predominantly expressed on pulmonary endothelial surfaces, cleaves Angiotensin I at the C-terminal to release the octapeptide Angiotensin II (DRVYIHPF). Angiotensin II is the primary RAAS effector, inducing vasoconstriction, aldosterone secretion, and sodium retention via AT1 receptors [3] [6]. The reaction occurs rapidly, with Angiotensin II’s half-life in circulation being <60 seconds [3].
Alternative Enzymatic Pathways:
Table 2: Enzymes Governing Angiotensin I Processing
Enzyme | Cleavage Site | Product | Functional Role |
---|---|---|---|
ACE | Phe⁸-His⁹ | Angiotensin II | Vasoconstriction, aldosterone release |
ACE2 | Pro⁷-Phe⁸ | Angiotensin 1-9 | Precursor to Angiotensin 1-7 |
Neprilysin | Pro⁷-Phe⁸ | Angiotensin 1-7 | Vasodilation, anti-fibrotic effects |
Chymase | Phe⁸-His⁹ | Angiotensin II | Tissue-specific RAAS activation |
The physiological impact of Angiotensin I-derived peptides depends on receptor interactions:
PI3K/Akt Pathway: In cancers (e.g., breast adenocarcinoma), AT1R activation enhances cyclin D1 expression and S-phase progression, driving tumor survival [5].
AT2 Receptor (AT2R): Expressed predominantly in fetal tissues, AT2R opposes AT1R effects via:
Anti-Inflammatory/Anti-Fibrotic Signals: Suppresses TGF-β and collagen synthesis [3] [5].
Mas Receptor (MasR): Angiotensin 1-7 binding to MasR triggers:
Figure 1: Signaling Crosstalk Between Angiotensin Receptors
Angiotensin I │ ├─ ACE → Angiotensin II → AT1R → Pro-Hypertensive/Pro-Fibrotic Pathways │ (Vasoconstriction, Inflammation) │ ├─ ACE2/Neprilysin → Angiotensin 1-7 → MasR → Anti-Hypertensive/Anti-Fibrotic Pathways (Vasodilation, ROS Suppression)
This crosstalk creates a balance between vasoconstrictive/proliferative and vasoprotective pathways, with Angiotensin I serving as the precursor for both arms. Therapeutic RAAS modulation (e.g., ACE inhibitors) shifts this balance toward MasR activation, explaining their cardioprotective effects beyond blood pressure control [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7